
1-(Benzenesulfonyl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-1H-tetrazole is an organic compound that belongs to the class of sulfonyl tetrazoles. It is characterized by the presence of a benzenesulfonyl group attached to a tetrazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with sodium azide in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzenesulfonyl)-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products:
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Sulfonamide derivatives.
Substitution Products: Various substituted tetrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-1H-tetrazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Benzenesulfonyl)-1H-tetrazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its application as an enzyme inhibitor and in the development of bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic Acid: Shares the sulfonyl group but lacks the tetrazole ring.
Sulfonamides: Contain the sulfonyl group attached to an amine, differing in structure and reactivity.
Sulfonyl Fluorides: Similar in containing the sulfonyl group but with different reactivity due to the presence of the fluoride.
Uniqueness: 1-(Benzenesulfonyl)-1H-tetrazole is unique due to the presence of both the benzenesulfonyl group and the tetrazole ring. This combination imparts distinct reactivity and makes it a versatile compound in various chemical transformations and applications .
Conclusion
This compound is a compound of significant interest in multiple fields of science and industry. Its unique structure and reactivity make it a valuable tool in synthetic chemistry, biological research, and industrial applications. Understanding its preparation, reactions, and applications can lead to further advancements and innovative uses of this compound.
Eigenschaften
CAS-Nummer |
59128-90-4 |
|---|---|
Molekularformel |
C7H6N4O2S |
Molekulargewicht |
210.22 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)tetrazole |
InChI |
InChI=1S/C7H6N4O2S/c12-14(13,11-6-8-9-10-11)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
YVWCMSOOZISBFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


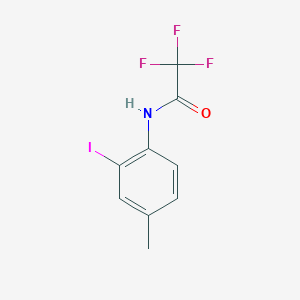
![3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid](/img/structure/B13760703.png)
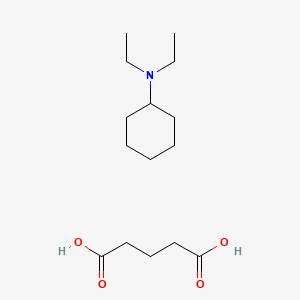
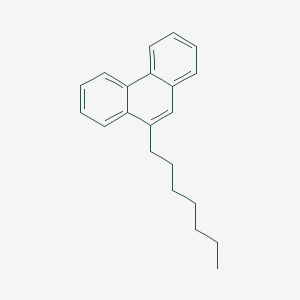
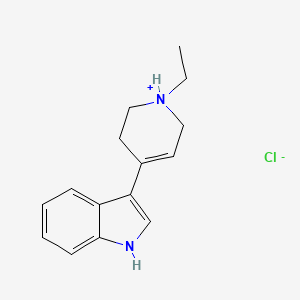
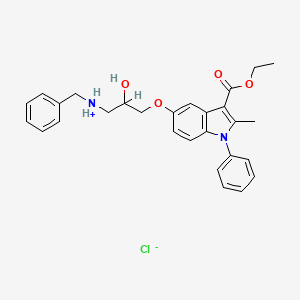

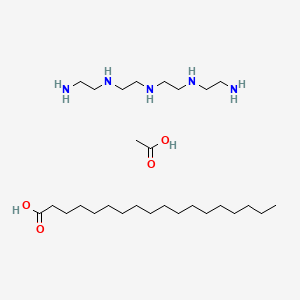

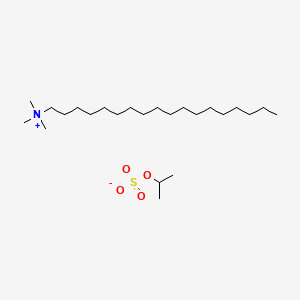
![2,3-Dihydro-1H-benz[e]indene](/img/structure/B13760759.png)
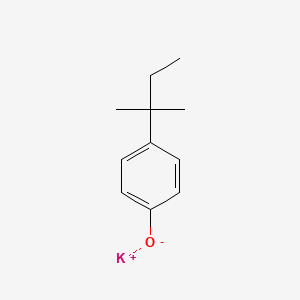
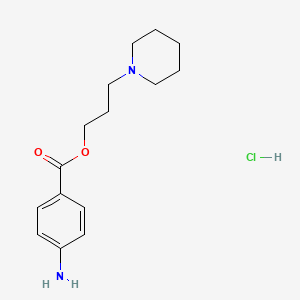
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B13760784.png)
